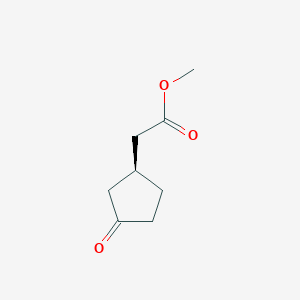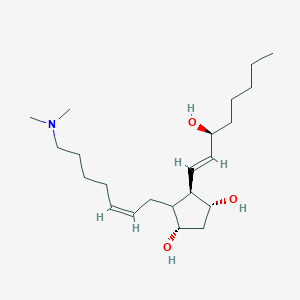
5-PAHSA-d31
Descripción general
Descripción
Métodos De Preparación
La síntesis de 5-PAHSA-d31 implica la incorporación de átomos de deuterio en la molécula de 5-PAHSA. Este proceso generalmente requiere el uso de reactivos y disolventes deuterados.
Análisis De Reacciones Químicas
5-PAHSA-d31 experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
5-PAHSA-d31 se utiliza principalmente como un estándar interno para la cuantificación de 5-PAHSA en la investigación científica. Se utiliza en espectrometría de masas (GC-MS y LC-MS) para medir con precisión los niveles de 5-PAHSA en muestras biológicas . Además, se ha estudiado this compound por sus posibles efectos antidiabéticos y antiinflamatorios. Se ha demostrado que mejora la sensibilidad a la insulina y la tolerancia a la glucosa en modelos animales, lo que lo convierte en un compuesto prometedor para la investigación de la diabetes .
Mecanismo De Acción
El mecanismo de acción de 5-PAHSA-d31 involucra su función como sensibilizador de la insulina. Mejora la sensibilidad a la insulina a través de mecanismos directos e indirectos. Directamente, inhibe la señalización del AMP cíclico en los hepatocitos, mientras que indirectamente, reduce la lipólisis del tejido adiposo, disminuyendo así la producción de glucosa hepática . Estas acciones contribuyen a la mejora del metabolismo de la glucosa y la reducción de la inflamación.
Comparación Con Compuestos Similares
5-PAHSA-d31 es único debido a su marcado con deuterio, lo que lo distingue de otros FAHFAs. Compuestos similares incluyen otros isómeros de PAHSA, como 9-PAHSA, que también exhiben propiedades antidiabéticas y antiinflamatorias . this compound se utiliza específicamente como un estándar interno en aplicaciones analíticas, lo que lo hace particularmente valioso para la cuantificación precisa en estudios de investigación .
Propiedades
IUPAC Name |
5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,16D2,18D2,20D2,22D2,24D2,26D2,31D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKCWKQYJQHJX-UKXJUSPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-tert-butoxypropionic acid](/img/structure/B8050224.png)

![2-[[3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050231.png)




![2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B8050265.png)


![(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8050282.png)
